molecular formula C11H10F3N3O B12937449 1-(Azetidin-3-yl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

1-(Azetidin-3-yl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No.: B12937449
M. Wt: 257.21 g/mol
InChI Key: ALJRVJTXMOIUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-yl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features an azetidine ring, a trifluoromethyl group, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the azetidine ring can be formed through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Additionally, the benzimidazole moiety can be synthesized via the reaction of aromatic aldehydes with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and the use of solid supports like alumina can enhance the efficiency of the synthesis . The choice of reagents and reaction conditions is crucial to optimize the production process and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Azetidin-3-yl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. The azetidine ring and trifluoromethyl group contribute to its binding affinity and selectivity. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable compound for drug development.

Properties

Molecular Formula

C11H10F3N3O

Molecular Weight

257.21 g/mol

IUPAC Name

3-(azetidin-3-yl)-6-(trifluoromethyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C11H10F3N3O/c12-11(13,14)6-1-2-9-8(3-6)16-10(18)17(9)7-4-15-5-7/h1-3,7,15H,4-5H2,(H,16,18)

InChI Key

ALJRVJTXMOIUPN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2C3=C(C=C(C=C3)C(F)(F)F)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.